3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoic acid
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Overview
Description
This compound is a complex organic molecule that is part of the isoindole derivatives . Isoindole derivatives are known for their biological activities and have been reported to be inhibitors of serine/threonine protein phosphates 1 and 2A .
Synthesis Analysis
The synthesis of similar compounds has been explored in various studies. For instance, 2-Hydroxy-5-alkylhexahydro-4H-oxireno[2,3-e]isoindole-4,6(5H)-diones were synthesized, and their C-2 selective ring-opening products were obtained through nucleophilic additions such as with MeOH . The methoxydiols obtained from the ring-opening reactions were converted to corresponding acetate derivatives .Molecular Structure Analysis
The isoindole skeleton structure consists of a fused five-membered imide and a six-membered ring . Therefore, derivatization may be performed by transformations of both rings to synthesize derivatives of isoindoles .Chemical Reactions Analysis
Donor-acceptor cyclopropanes are unique strained compounds that have been studied extensively toward the synthesis of valuable heterocyclic compounds . A two-step sequence to spirocyclic heterocycles involving an initial cycloaddition of an alkylidene cyclopropane followed by Lewis acid catalyzed annulation of the cyclopropane with an array of electrophiles has been investigated .Physical And Chemical Properties Analysis
The structures of the methoxydiacetates were determined by 1H and 13C NMR and X-ray analyses . Theoretical computations were carried out to explain the regioselectivity in the ring-opening reaction of epoxy alcohols .Scientific Research Applications
Synthesis of Quaternary Salts
The compound is used in the synthesis of quaternary 3-(1,3-dioxo-1H-isoindol-2-ylmethyl)-5,6-dihydroimidazo [2,1-b]thiazolium salts . The reaction of dihydroimidazole-2-thiol with N-(3-chloro-2-oxopropyl)phthalimide leads to the formation of this compound, which undergoes intramolecular heterocyclization to dihydroimidazothiazole system by the action of a dehydrating agent .
Synthesis of New Trisubstituted Derivatives
The compound is used in the synthesis of new trisubstituted hexahydro-isoindole-1,3-dione derivatives . The methoxydiols obtained from the ring-opening reactions are converted to corresponding acetate derivatives .
Precursor for N-substituted Derivatives
Ethyl 3-(2,4-dioxocyclohexyl)propanoate, a related compound, is used as a novel precursor for N-substituted 4,4a,5,6-tetrahydroquinoline-2,7(1H,3H)-diones and their corresponding 3,4-dihydro-7-hydroxyquinolin-2(1H)-ones and 7-hydroxyquinolin-2(1H)-ones synthesis .
Synthesis and Antiviral Activity
A series of 1-aryl-3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)urea derivatives were synthesized and studied for antiviral activity against smallpox vaccine virus . The compounds showed pronounced activity .
Synthesis of Polycyclic N-Amidoimides
The compound is used in the synthesis of polycyclic N-amidoimides .
Mechanism of Action
Target of Action
The primary target of the compound 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoic acid is Orthopoxvirus . Orthopoxvirus is a genus of viruses in the family Poxviridae, and it is responsible for causing diseases such as smallpox and cowpox .
Biochemical Pathways
The biochemical pathways affected by 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoic acid are those involved in the replication of Orthopoxvirus . By inhibiting these pathways, the compound prevents the virus from multiplying and spreading within the host organism .
Result of Action
The result of the action of 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoic acid is the inhibition of Orthopoxvirus replication . This leads to a decrease in the viral load within the host organism, thereby alleviating the symptoms of the infection .
Action Environment
The action of 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoic acid is influenced by various environmental factors. These include the physiological conditions within the host organism, such as pH and temperature, as well as the presence of other medications that may interact with the compound . These factors can influence the compound’s action, efficacy, and stability .
Future Directions
The potential for α-keto esters to serve as acceptor groups in donor-acceptor cyclopropane annulations was explored . This led to the development of a copper-(II) catalyzed annulation of these cyclopropanes with aromatic aldehydes that proceeded with good diastereoselectivity . These findings could pave the way for future research in this area.
properties
IUPAC Name |
3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c16-10(17)3-4-15-13(18)11-6-1-2-7(9-5-8(6)9)12(11)14(15)19/h1-2,6-9,11-12H,3-5H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKBNBWTDBEIPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387759 |
Source
|
Record name | 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70387759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoic acid | |
CAS RN |
436811-18-6 |
Source
|
Record name | 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70387759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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